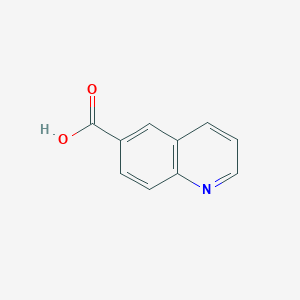

6-Quinolinecarboxylic acid

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

quinoline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c12-10(13)8-3-4-9-7(6-8)2-1-5-11-9/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXGYRCVTBHVXMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)C(=O)O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7065047 | |

| Record name | 6-Quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10349-57-2 | |

| Record name | 6-Quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10349-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Quinolinecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010349572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Quinolinecarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinoline-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.680 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Quinoline 6 Carboxylic Acid and Its Analogues

Conventional and Novel Synthetic Routes to the Quinoline-6-carboxylic Acid Scaffold

Traditional methods for quinoline (B57606) synthesis, many of which date back to the 19th century, remain relevant for their robustness and simplicity. These routes, alongside more contemporary modifications, provide a versatile toolkit for chemists.

Retrosynthetic analysis is a technique used to plan a synthesis by mentally breaking down the target molecule into simpler, commercially available starting materials. amazonaws.com For the quinoline ring system, the most common disconnections break the bonds forming the pyridine (B92270) ring, typically leading back to a substituted aniline (B41778) and a three-carbon synthon.

For Quinoline-6-carboxylic acid, the primary retrosynthetic disconnection involves breaking the N1-C2 and C3-C4 bonds. This strategy points to 4-aminobenzoic acid as the logical aromatic precursor, as it already contains the carboxylic acid group at the desired position. The remaining three-carbon fragment can be derived from glycerol or an α,β-unsaturated carbonyl compound, which forms the basis of the Skraup and Doebner-von Miller syntheses, respectively. actascientific.com This approach ensures that the carboxyl group is incorporated from the start, avoiding potentially complex and low-yielding functionalization steps on a pre-formed quinoline ring.

Several classical named reactions can be employed to construct the Quinoline-6-carboxylic acid scaffold from appropriate starting materials.

Skraup Synthesis: This is one of the oldest and most direct methods. wikipedia.org It involves heating a primary aromatic amine (4-aminobenzoic acid) with glycerol, concentrated sulfuric acid, and an oxidizing agent like nitrobenzene. pharmaguideline.comorganicreactions.org The reaction proceeds through the in situ dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to form the quinoline ring. iipseries.org While effective, the reaction is notoriously exothermic and can be violent, requiring careful control. wikipedia.orgorgsyn.org The use of moderators like ferrous sulfate is common practice to ensure a smoother reaction. orgsyn.org

Doebner-von Miller Reaction: This reaction is a variation of the Skraup synthesis where an α,β-unsaturated aldehyde or ketone is used instead of generating acrolein from glycerol. wikipedia.orgsynarchive.com For instance, reacting 4-aminobenzoic acid with crotonaldehyde under acidic conditions can yield 2-methylquinoline-6-carboxylic acid. The reaction mechanism is complex and involves conjugate addition, cyclization, and oxidation steps. wikipedia.org

Friedländer Synthesis: This method involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an active methylene group (e.g., a ketone or ester). While highly efficient for many quinolines, its application to Quinoline-6-carboxylic acid would require a less common starting material like 4-amino-3-formylbenzoic acid.

| Reaction | Starting Materials | Key Reagents | Conditions | Advantages/Disadvantages |

| Skraup Synthesis | 4-Aminobenzoic acid, Glycerol | H₂SO₄, Nitrobenzene | High Temperature | Adv: Direct, inexpensive reagents. Disadv: Often violent, harsh conditions, low yields. wikipedia.orgorgsyn.org |

| Doebner-von Miller | 4-Aminobenzoic acid, α,β-Unsaturated Carbonyl | Acid catalyst (e.g., HCl) | Heating | Adv: More versatile than Skraup. Disadv: Potential for polymerization of the carbonyl compound. wikipedia.orgnih.gov |

| Friedländer Synthesis | 2-Aminoaryl ketone/aldehyde, Active methylene compound | Acid or Base catalyst | Heating | Adv: High yields, milder conditions. Disadv: Requires more complex, specifically substituted starting materials. |

Green Chemistry Approaches in the Synthesis of Quinoline-6-carboxylic Acid

In response to the environmental impact of traditional chemical syntheses, green chemistry principles are increasingly being applied to the synthesis of quinolines. nih.gov These approaches aim to reduce waste, eliminate hazardous solvents and reagents, and improve energy efficiency. ijpsjournal.com

Modern quinoline synthesis heavily relies on catalysis to achieve higher efficiency and milder reaction conditions. A wide array of catalysts have been developed, moving away from stoichiometric, corrosive acids.

Lewis and Brønsted Acid Catalysts: Milder and often recyclable acid catalysts have been employed. For instance, ytterbium perfluorooctanoate has been used to catalyze the Doebner reaction in water. acs.org Boron trifluoride etherate (BF₃·THF) has been shown to be effective for the synthesis of quinoline-4-carboxylic acids from electron-deficient anilines. nih.gov

Transition Metal Catalysts: Catalysts based on nickel, copper, and cobalt enable dehydrogenative coupling and annulation reactions that form quinolines from simpler precursors under more controlled conditions. organic-chemistry.org Iron catalysts, which are abundant and less toxic, have been used for visible-light-driven decarboxylative alkylations of quinolines. mdpi.com

Nanocatalysts: Nanoparticle-based catalysts, such as silica-supported sulfuric acid or magnetic nano-Fe₃O₄, offer high surface area and reactivity, along with the significant advantage of being easily recoverable and reusable, which aligns perfectly with green chemistry goals. tandfonline.comacs.org

Sustainable Reagents: The use of environmentally benign oxidants like molecular oxygen (from air) is a significant improvement over traditional reagents like nitrobenzene or arsenic acid. Formic acid has also been explored as a green and versatile catalyst for quinoline synthesis. ijpsjournal.com

| Catalyst Type | Example | Reaction Type | Key Advantages |

| Lewis Acid | Ytterbium perfluorooctanoate | Doebner | Water as solvent, high efficiency. acs.org |

| Transition Metal | Nickel, Cobalt, Copper complexes | Dehydrogenative Coupling | High atom economy, mild conditions. organic-chemistry.org |

| Nanocatalyst | Nano-Fe₃O₄@SiO₂–SO₃H | Multi-component | Reusable, high yield, often in green solvents like water. tandfonline.com |

| Organocatalyst | Formic Acid | General Quinoline Synthesis | Biodegradable, reduces waste, mild conditions. ijpsjournal.com |

Eliminating organic solvents and moving from batch to continuous processing are key frontiers in green synthesis.

Solvent-Free Synthesis: Conducting reactions without a solvent (neat) or using techniques like microwave irradiation or ball milling can dramatically reduce waste and reaction times. researchgate.net Microwave-assisted syntheses, in particular, have been shown to accelerate classical reactions like the Doebner and Pfitzinger syntheses, often leading to higher yields in a fraction of the time. nih.govresearchgate.net The use of solid-supported catalysts is often complementary to solvent-free conditions. acs.org

Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters (temperature, pressure, mixing), enhances safety (especially for highly exothermic reactions like the Skraup synthesis), and allows for easier scalability. researchgate.net The Doebner-von Miller reaction has been successfully adapted to a continuous flow process using water as a solvent, representing a rapid and green route to quinoline derivatives. Photochemical syntheses of quinolines have also been developed in flow reactors, enabling safe and scalable production. acs.orgvapourtec.com

Enantioselective Synthesis of Chiral Quinoline-6-carboxylic Acid Derivatives

Quinoline-6-carboxylic acid itself is an achiral molecule. However, its derivatives can possess stereocenters, and the synthesis of a single enantiomer is often crucial for pharmaceutical applications. Enantioselective synthesis aims to produce a specific chiral isomer, which requires the use of chiral catalysts, auxiliaries, or reagents.

A prominent strategy for creating chiral quinoline derivatives is the asymmetric partial hydrogenation of a pre-formed quinoline ring. For example, chiral Iridium catalysts have been successfully used for the asymmetric hydrogenation of 4-substituted quinolines, yielding chiral 1,4-dihydroquinolines with high enantioselectivity (up to 99% ee). nih.gov While this has been demonstrated on quinoline-3-carboxylates, the principle could be extended to analogues of quinoline-6-carboxylic acid.

Another approach involves asymmetric cycloaddition reactions, such as the Povarov reaction, which can construct the quinoline core while simultaneously setting stereocenters. While examples using electron-deficient anilines are limited, this remains an area of active research. nih.gov The development of a chiral copper catalyst incorporating a quinoline-2-carboxylic acid ligand for the enantioselective coupling of naphthols highlights the role of chiral quinoline carboxylic acids themselves as components in asymmetric catalysis. nih.gov

Asymmetric Catalysis in Quinoline Ring Formation

The introduction of chirality into the quinoline framework is of paramount importance for applications in pharmacology and catalysis. Asymmetric catalysis offers an efficient route to enantiomerically enriched quinoline derivatives, where a small amount of a chiral catalyst can generate a large quantity of a chiral product.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex heterocyclic systems. For instance, a one-pot organocatalytic approach has been developed for the synthesis of polycyclic hexahydrocyclopenta[b]quinoline derivatives with five stereogenic centers. acs.orgnih.gov This domino reaction proceeds with high yields and excellent enantioselectivities, demonstrating the potential of organocatalysis in constructing intricate chiral scaffolds. While this example does not directly yield an aromatic quinoline-6-carboxylic acid, the principles of asymmetric induction are applicable to the synthesis of chiral precursors.

Biocatalysis provides another avenue for asymmetric transformations related to the quinoline core. Monoamine oxidase (MAO-N) enzymes have been utilized in the biotransformation of 1,2,3,4-tetrahydroquinolines (THQs) to their corresponding aromatic quinoline derivatives. acs.orgnorthumbria.ac.uknih.gov This enzymatic oxidation can be part of a chemoenzymatic strategy to access chiral quinolines. For example, a chiral tetrahydroquinoline, obtained through a separate asymmetric reduction, could be selectively aromatized. The enzymatic approach offers mild reaction conditions and high selectivity. For example, the biotransformation of 6-methyl-1,2,3,4-tetrahydroquinoline to 6-methylquinoline proceeds with good conversion, indicating the feasibility of this method for 6-substituted quinolines. acs.orgnorthumbria.ac.uk

The table below summarizes key findings in the asymmetric synthesis of quinoline analogues, highlighting the catalysts, substrates, and stereoselectivity achieved.

| Catalyst/Enzyme | Substrate Type | Product Type | Key Findings |

| Chiral Phosphoric Acid | 2-Substituted Quinolines | Chiral Tetrahydroquinolines | Asymmetric transfer hydrogenation provides access to chiral tetrahydroquinolines with high enantiomeric excess. |

| Organocatalyst (e.g., diarylprolinol silyl ether) | Anilines, Aldehydes, Nitroalkenes | Polycyclic Hexahydrocyclopenta[b]quinolines | One-pot domino reaction yields complex structures with multiple stereocenters in high enantio- and diastereoselectivities. acs.orgnih.gov |

| Monoamine Oxidase (MAO-N) | 1,2,3,4-Tetrahydroquinolines | Quinolines | Biocatalytic aromatization under mild conditions; demonstrates substituent tolerance, including at the 6-position. acs.orgnorthumbria.ac.uknih.gov |

Chiral Pool Synthesis and Derivatization Approaches

Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products as starting materials for the synthesis of complex chiral molecules. This approach incorporates a pre-existing stereocenter into the target molecule, avoiding the need for an asymmetric induction step. Common chiral pool sources include amino acids, terpenes, and carbohydrates.

In the context of quinoline-6-carboxylic acid, a chiral pool approach could be envisioned for the synthesis of analogues with chiral substituents. For example, a chiral amine derived from a natural amino acid could be used as a building block in a classic quinoline synthesis, such as the Doebner-von Miller reaction. This would result in a quinoline-6-carboxylic acid derivative bearing a chiral side chain.

Alternatively, the carboxylic acid group of quinoline-6-carboxylic acid itself can be used as a handle for derivatization with chiral auxiliaries or building blocks from the chiral pool. For instance, coupling of quinoline-6-carboxylic acid with a chiral alcohol or amine would yield chiral esters or amides, respectively.

The following table lists some common starting materials from the chiral pool that could be used in the synthesis of chiral quinoline-6-carboxylic acid analogues.

| Chiral Pool Source | Class | Potential Application |

| (L)-Alanine | Amino Acid | Source of chiral amines or other synthons for incorporation into the quinoline structure. |

| (R)-Carvone | Terpene | Can be a source of chiral hydrocarbon fragments for substitution on the quinoline ring. |

| D-Glucose | Carbohydrate | A versatile starting material for a wide range of chiral building blocks. |

| (L)-Lactic Acid | Hydroxy Acid | Can be used to introduce a chiral side chain. |

High-Throughput Synthesis and Combinatorial Library Generation

High-throughput synthesis and the generation of combinatorial libraries are powerful tools in drug discovery and materials science for rapidly preparing and screening large numbers of compounds. These techniques are well-suited for the structural diversification of the quinoline-6-carboxylic acid scaffold to explore structure-activity relationships.

A notable example is the synthesis of combinatorial libraries based on 6-sulfamoylquinoline-4-carboxylic acids, which are closely related to the target compound. acs.org In this work, 6-sulfamoyl-4-quinolinecarboxylic acids were prepared via the Pfitzinger reaction. The carboxylic acid and sulfamoyl functionalities then served as points for diversification, allowing for the creation of amide and imide libraries. This approach demonstrates how a core quinoline carboxylic acid structure can be systematically modified to generate a large number of analogues.

The general strategy for generating a combinatorial library from quinoline-6-carboxylic acid would involve the parallel synthesis of derivatives by reacting the carboxylic acid group with a diverse set of building blocks. For example, a library of amides could be generated by reacting quinoline-6-carbonyl chloride (prepared from quinoline-6-carboxylic acid) with a collection of different primary and secondary amines in a multi-well plate format.

The table below illustrates a hypothetical combinatorial library derived from quinoline-6-carboxylic acid, showcasing the potential for structural diversity.

| Scaffold | R1 Group (from a diverse amine library) | Resulting Compound |

| Quinoline-6-carbonyl chloride | Benzylamine | N-benzylquinoline-6-carboxamide |

| Quinoline-6-carbonyl chloride | Morpholine | (Quinolin-6-yl)(morpholino)methanone |

| Quinoline-6-carbonyl chloride | 4-Fluoroaniline | N-(4-fluorophenyl)quinoline-6-carboxamide |

| Quinoline-6-carbonyl chloride | Piperidine | (Piperidin-1-yl)(quinolin-6-yl)methanone |

Investigation of the Reactivity and Derivatization Strategies of Quinoline 6 Carboxylic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group at the 6-position of the quinoline (B57606) ring is a prime site for chemical modification, allowing for the introduction of various functional groups and the construction of more complex molecules.

Esterification, Amidation, and Reduction Reactions

The carboxylic acid functionality of quinoline-6-carboxylic acid can be readily converted into esters, amides, and alcohols through well-established synthetic protocols.

Esterification: The conversion of quinoline-6-carboxylic acid to its corresponding esters is typically achieved through Fischer esterification. This method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com The reaction is an equilibrium process, and often, the alcohol is used in excess to drive the reaction towards the formation of the ester. masterorganicchemistry.com

Amidation: The formation of amides from quinoline-6-carboxylic acid requires the activation of the carboxyl group to facilitate nucleophilic attack by an amine. mdpi.com Common methods involve the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) in the presence of a base. nih.govuni-kiel.de Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with thionyl chloride, which then readily reacts with an amine to form the amide. nih.govkhanacademy.org

Reduction: The carboxylic acid group can be reduced to a primary alcohol. This transformation is typically accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH4) in an anhydrous solvent such as diethyl ether. chemguide.co.uklibretexts.org The reaction proceeds via an aldehyde intermediate, which is further reduced to the alcohol. chemguide.co.uk It is important to note that milder reducing agents like sodium borohydride (B1222165) are generally not reactive enough to reduce carboxylic acids. libretexts.org

Table 1: Summary of Reactions at the Carboxylic Acid Moiety of Quinoline-6-carboxylic Acid

| Reaction | Reagents and Conditions | Product |

|---|---|---|

| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄), Heat | Quinoline-6-carboxylate ester |

| Amidation | Amine, Coupling Agent (e.g., DCC, HBTU) or Thionyl Chloride followed by Amine | Quinoline-6-carboxamide (B1312354) |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) in dry ether, followed by acidic workup | (Quinolin-6-yl)methanol |

Peptide Coupling and Bioconjugation Strategies

The carboxylic acid functionality of quinoline-6-carboxylic acid makes it a valuable building block for conjugation to peptides and other biomolecules. These strategies are pivotal in the development of targeted therapeutics and molecular probes. chemimpex.com

The fundamental reaction for peptide coupling is the formation of an amide bond between the carboxylic acid of the quinoline moiety and the N-terminal amine or a side-chain amine of a peptide. researchgate.netyoutube.com This is achieved using standard peptide coupling reagents that activate the carboxylic acid. uni-kiel.de Commonly used coupling reagents include carbodiimides (like DCC and EDC), and onium salts (such as HATU and HBTU), often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to improve efficiency and suppress side reactions like racemization. uni-kiel.debachem.com

The general strategy involves dissolving quinoline-6-carboxylic acid in a suitable organic solvent, adding the coupling reagent and any additives, and then introducing the peptide. The reaction is typically carried out in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to neutralize the acid formed during the reaction. bachem.com Solid-phase peptide synthesis (SPPS) techniques can also be employed to couple quinoline-6-carboxylic acid to a resin-bound peptide. researchgate.net

Electrophilic Aromatic Substitution on the Quinoline Ring

The quinoline ring system is aromatic and can undergo electrophilic aromatic substitution reactions. The position of substitution is influenced by the electronic properties of the bicyclic system.

Halogenation, Nitration, and Sulfonation Studies

Electrophilic substitution on the unsubstituted quinoline ring generally occurs on the benzene (B151609) ring, as the pyridine (B92270) ring is deactivated by the electron-withdrawing nitrogen atom. arsdcollege.ac.in

Halogenation: The halogenation of quinoline derivatives can be achieved using various reagents. For instance, metal-free C5-selective halogenation of quinolines can be accomplished using N-halosuccinimides (NCS, NBS, and NIS) in water. rsc.org Bromination of quinoline in the vapor phase can yield 3-bromoquinoline, while at higher temperatures (500°C), 2-bromoquinoline (B184079) is the major product. arsdcollege.ac.in

Nitration: Nitration of quinoline with a mixture of nitric acid and sulfuric acid typically yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. researchgate.net

Sulfonation: The sulfonation of quinoline is highly dependent on the reaction temperature. At 220°C, the primary product is quinoline-8-sulfonic acid. However, at a higher temperature of 300°C, the thermodynamically more stable quinoline-6-sulfonic acid is formed as the sole product. researchgate.net Quinoline-8-sulfonic acid can also be converted to quinoline-6-sulfonic acid upon heating to 300°C. researchgate.net

Table 2: Electrophilic Aromatic Substitution Reactions on the Quinoline Ring

| Reaction | Reagents and Conditions | Major Product(s) |

|---|---|---|

| Halogenation | N-Halosuccinimide (NCS, NBS, NIS), H₂O | 5-Haloquinoline |

| Nitration | HNO₃, H₂SO₄ | 5-Nitroquinoline and 8-Nitroquinoline |

| Sulfonation | H₂SO₄, 220°C | Quinoline-8-sulfonic acid |

| Sulfonation | H₂SO₄, 300°C | Quinoline-6-sulfonic acid |

Regioselectivity and Mechanistic Investigations

The regioselectivity of electrophilic aromatic substitution on quinoline is dictated by the stability of the intermediate carbocation (Wheland intermediate). The nitrogen atom in the pyridine ring deactivates this ring towards electrophilic attack. Consequently, substitution occurs preferentially on the more electron-rich benzene ring. imperial.ac.uk

Attack at the 5- and 8-positions is favored because the positive charge in the resulting resonance-stabilized intermediates can be delocalized without involving the positively charged nitrogen atom (in the protonated form under acidic conditions) or the electron-deficient pyridine ring. In contrast, attack at the 6- and 7-positions leads to less stable intermediates.

Nucleophilic Substitution and Addition Reactions on the Quinoline Core

In contrast to electrophilic substitution, nucleophilic substitution on the quinoline ring occurs preferentially on the electron-deficient pyridine ring. researchgate.netslideshare.net The positions most susceptible to nucleophilic attack are C-2 and C-4. researchgate.netslideshare.net If the C-2 position is already occupied, nucleophilic attack is favored at the C-4 position. slideshare.net

The introduction of functional groups through nucleophilic substitution often requires the presence of a good leaving group, such as a halogen, at the 2- or 4-position. For example, 2,4-dichloroquinoline (B42001) can react with nucleophiles like cyanide to substitute one or both chlorine atoms. mdpi.org

Nucleophilic addition reactions are also possible, particularly with strong nucleophiles like organolithium or Grignard reagents. These reactions initially form dihydroquinoline adducts, which can then be oxidized to yield the substituted aromatic quinoline. iust.ac.ir Vicarious nucleophilic substitution can be used to introduce substituents into nitroquinolines. For instance, in 6-nitroquinolines, a substituent can be introduced at the C-5 position. iust.ac.ir

Reactions at C-2, C-4, and Other Positions

The presence of a carboxylic acid group at the C-6 position, being an electron-withdrawing group, further deactivates the benzene ring towards electrophilic aromatic substitution. Therefore, reactions like nitration or halogenation, which typically occur on the benzene ring of unsubstituted quinoline (preferentially at C-5 and C-8), would be significantly slower and require harsher conditions for quinoline-6-carboxylic acid.

Nucleophilic Attack at C-2 and C-4: The C-2 and C-4 positions of the quinoline nucleus are electronically poor and are thus primary sites for nucleophilic substitution reactions. This is particularly true if a good leaving group is present at these positions. For instance, halo-quinolines (especially at C-2 and C-4) readily react with nucleophiles. In the context of quinoline-6-carboxylic acid, while the parent molecule does not have a leaving group, these positions are primed for activation. One of the most common reactions involving nucleophiles is the Chichibabin reaction, where quinoline reacts with sodium amide to yield 2-aminoquinoline.

Derivatization of the Carboxylic Acid Group: The carboxylic acid moiety at the C-6 position is a key functional handle for derivatization. Standard carboxylic acid chemistry can be readily applied. A prominent example is the conversion of the carboxylic acid to an amide. This is typically achieved by first activating the carboxylic acid, for instance, by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with a primary or secondary amine to furnish the corresponding amide derivative. This strategy has been employed to synthesize a series of N-substituted quinoline-6-carboxamides, which have been investigated for their biological activities.

| Reagent 1 | Reagent 2 | Product Type |

| Thionyl Chloride (SOCl₂) | Various Amines (R-NH₂) | N-substituted quinoline-6-carboxamides |

| Oxalyl Chloride ((COCl)₂) | Alcohols (R-OH) | Quinoline-6-carboxylic esters |

| --- | --- | --- |

This table outlines common derivatization reactions for the carboxylic acid group.

C-H Activation and Functionalization Approaches

Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of heterocyclic compounds, avoiding the need for pre-functionalized starting materials like organohalides. For the quinoline scaffold, transition-metal catalysis has enabled the regioselective formation of C-C, C-N, and C-O bonds at various positions.

The regioselectivity of C-H activation on the quinoline ring is often directed by the catalyst and reaction conditions. The C-2 position is frequently functionalized due to its acidity and proximity to the coordinating nitrogen atom. C-H activation at the C-8 position is also common, often proceeding via the formation of a stable five-membered palladacycle intermediate involving the quinoline nitrogen.

In the case of quinoline-6-carboxylic acid, the electronic influence of the carboxyl group is significant. As a deactivating group, it makes C-H bonds on the benzene ring (C-5, C-7, C-8) less susceptible to electrophilic-type C-H activation pathways. However, the carboxylate itself can act as a directing group, potentially facilitating ortho-C-H functionalization, although this can be challenging.

Modern approaches often utilize the quinoline N-oxide derivative to steer the regioselectivity of C-H functionalization. The N-oxide group can direct metal catalysts to the C-2 or C-8 positions. For example, palladium-catalyzed C-H arylation of quinoline N-oxides has been shown to proceed with high selectivity for the C-8 position under specific acidic conditions. While not demonstrated specifically on the 6-carboxylic acid derivative, these principles are broadly applicable.

A notable C-H functionalization strategy that directly involves a carboxylic acid is decarboxylative arylation. In this type of reaction, a different aromatic carboxylic acid is used as the arylating agent, which, upon decarboxylation, generates an aryl radical or organometallic species that then couples with the quinoline C-H bond. For instance, silver-catalyzed decarboxylative arylation of quinolines with various aromatic carboxylic acids has been shown to effectively introduce aryl groups, typically at the C-2 position.

| Catalyst System | Position Functionalized | Type of Functionalization |

| Palladium (Pd) complexes | C-2, C-3, C-4, C-8 | Arylation, Alkenylation, Alkylation |

| Rhodium (Rh) complexes | C-2, C-8 | Arylation, Alkenylation |

| Silver (Ag) nitrate (B79036) | C-2 | Decarboxylative Arylation |

| --- | --- | --- |

This table summarizes common catalyst systems and outcomes for the C-H functionalization of the general quinoline scaffold.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds. For quinoline-6-carboxylic acid, these reactions provide powerful methods for introducing a wide array of substituents, significantly expanding its chemical diversity.

Suzuki, Heck, Sonogashira, and Stille Couplings

These classical palladium-catalyzed cross-coupling reactions typically involve the reaction of an organometallic reagent with an organic halide or pseudohalide (like a triflate). To apply these methods to quinoline-6-carboxylic acid, it would first need to be converted into a suitable substrate, for example, a bromo- or iodo-quinoline-6-carboxylic acid (or its ester derivative to avoid interference from the acidic proton).

Suzuki Coupling: This reaction couples an organoboron species (like a boronic acid or ester) with an organic halide. A hypothetical 5-bromoquinoline-6-carboxylic acid could be coupled with various aryl- or vinyl-boronic acids to introduce diverse substituents at the C-5 position.

Heck Reaction: This reaction forms a new C-C bond between an alkene and an organic halide. A halo-derivative of quinoline-6-carboxylic acid could be reacted with alkenes like acrylates or styrenes to introduce vinyl groups onto the quinoline core.

Sonogashira Coupling: This involves the coupling of a terminal alkyne with an organic halide. This method would allow for the introduction of alkynyl moieties onto a halogenated quinoline-6-carboxylic acid, providing a gateway to further transformations.

Stille Coupling: This reaction utilizes an organotin compound as the coupling partner for the organic halide.

A more contemporary approach that circumvents the need for pre-halogenation is the decarbonylative cross-coupling of carboxylic acids. In this transformation, the carboxylic acid group itself is replaced. This has been demonstrated for various heterocyclic carboxylic acids, including quinolines. For example, a palladium-catalyzed decarbonylative Suzuki cross-coupling allows for the direct reaction of a quinoline carboxylic acid with an arylboronic acid to form an aryl-quinoline. Similarly, decarbonylative Sonogashira coupling enables the direct reaction with terminal alkynes. These methods offer a more direct route to functionalize the C-6 position of the parent molecule.

| Coupling Reaction | Organometallic Reagent | Substrate Functional Group | Bond Formed |

| Suzuki | Boronic Acid (R-B(OH)₂) | Halide, Triflate, or -COOH (decarbonylative) | C-C (Aryl, Vinyl) |

| Heck | Alkene | Halide, Triflate | C-C (Vinyl) |

| Sonogashira | Terminal Alkyne | Halide, Triflate, or -COOH (decarbonylative) | C-C (Alkynyl) |

| Stille | Organostannane (R-SnR'₃) | Halide, Triflate | C-C (Aryl, Vinyl, Alkyl) |

| --- | --- | --- | --- |

This table provides an overview of major metal-catalyzed cross-coupling reactions and their components.

Application in Complex Molecule Synthesis

The derivatization strategies discussed, particularly metal-catalyzed reactions, are instrumental in building complex molecular architectures from the quinoline-6-carboxylic acid scaffold. The functional groups introduced via these methods serve as handles for subsequent synthetic manipulations, enabling the construction of intricate polycyclic systems and molecules with potential pharmaceutical applications.

An example of this is the use of a quinoline-6-carboxylic acid derivative in a palladium-catalyzed oxidative coupling reaction. In one synthetic approach, a benzyl (B1604629) ester of quinoline-6-carboxylic acid was used as a building block. The enamide portion of a more complex, tethered molecule underwent a direct palladium-catalyzed coupling with an alkene. This key step was part of a strategy to generate polyfunctionalized, polycyclic quinoline scaffolds, demonstrating how the derivatized core of quinoline-6-carboxylic acid can be incorporated into the synthesis of more complex and structurally diverse molecules. Such strategies are vital for creating libraries of novel compounds for drug discovery and materials science.

Advanced Spectroscopic and Spectrometric Characterization for Structural Elucidation and Purity Assessment of Quinoline 6 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of quinoline-6-carboxylic acid in both solution and the solid state. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.

One-dimensional (1D) and two-dimensional (2D) NMR experiments are fundamental for the complete assignment of proton (¹H) and carbon (¹³C) signals in the quinoline-6-carboxylic acid molecule.

The ¹³C NMR spectrum provides insights into the carbon framework of the molecule. Each unique carbon atom in the quinoline (B57606) ring and the carboxylic acid group will produce a distinct signal. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronic effects of neighboring atoms. Although a specific ¹³C NMR spectrum for quinoline-6-carboxylic acid is not available, data from its hexadecyl ester derivative offers valuable estimations for the chemical shifts of the carbon atoms within the quinoline core. The carboxyl carbon is anticipated to resonate at a significantly downfield position.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for Quinoline-6-carboxylic Acid

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-2 | ~8.9 | dd |

| H-3 | ~7.5 | dd |

| H-4 | ~8.2 | d |

| H-5 | ~8.1 | d |

| H-7 | ~7.8 | d |

| H-8 | ~8.5 | d |

| COOH | >12.0 | s |

Note: These are predicted values based on the analysis of similar quinoline derivatives and general NMR principles. Actual experimental values may vary.

Interactive Data Table: Estimated ¹³C NMR Chemical Shifts for Quinoline-6-carboxylic Acid

| Carbon | Estimated Chemical Shift (ppm) |

| C-2 | ~150 |

| C-3 | ~122 |

| C-4 | ~137 |

| C-4a | ~129 |

| C-5 | ~128 |

| C-6 | ~130 |

| C-7 | ~131 |

| C-8 | ~129 |

| C-8a | ~148 |

| COOH | ~168 |

Note: These are estimated values based on the ¹³C NMR data of quinoline-6-carboxylic acid, hexadecyl ester and general knowledge of substituted quinolines.

To unambiguously assign these signals and understand the connectivity within the molecule, a suite of 2D NMR experiments is employed:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, allowing for the identification of adjacent protons within the quinoline ring system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, providing a clear map of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart, which is crucial for identifying quaternary carbons and piecing together the molecular fragments.

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for characterizing the structure and dynamics of molecules in the solid phase. For quinoline-6-carboxylic acid, ssNMR could be particularly useful in studying polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can exhibit distinct physical properties, and ssNMR can differentiate between them by detecting subtle changes in chemical shifts and relaxation times.

Furthermore, ssNMR can be employed to investigate the formation of complexes, such as co-crystals or salts, of quinoline-6-carboxylic acid with other molecules. Studies on related hydroxyquinoline carboxylic acids have demonstrated the utility of solid-state ¹³C and ¹⁵N NMR in distinguishing between different tautomeric forms and identifying zwitterionic species in the solid state nih.govresearchgate.net.

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. This precision allows for the unambiguous determination of the elemental composition of quinoline-6-carboxylic acid, confirming its molecular formula as C₁₀H₇NO₂. The exact mass of quinoline-6-carboxylic acid is 173.0477 g/mol . HRMS is critical for distinguishing between compounds with the same nominal mass but different elemental compositions, thereby ensuring the identity of the synthesized or isolated compound.

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation. In an MS/MS experiment, the molecular ion of quinoline-6-carboxylic acid (m/z 173) is isolated and then subjected to collision-induced dissociation (CID). This process breaks the molecule into smaller, characteristic fragment ions. By analyzing the masses of these fragments, a fragmentation pathway can be proposed, providing valuable structural information.

Based on GC-MS data available on PubChem, the major fragment ions for quinoline-6-carboxylic acid are observed at m/z 156 and 128 nih.gov. A plausible fragmentation pathway involves the initial loss of a hydroxyl radical (•OH) from the carboxylic acid group, leading to the fragment at m/z 156. Subsequent loss of a carbon monoxide (CO) molecule from this fragment would then result in the ion at m/z 128.

Interactive Data Table: Key Mass Spectrometry Fragments of Quinoline-6-carboxylic Acid

| m/z | Proposed Fragment |

| 173 | [M]⁺ |

| 156 | [M - OH]⁺ |

| 128 | [M - COOH + H]⁺ or [M - OH - CO]⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups present in a molecule.

The IR spectrum of quinoline-6-carboxylic acid is expected to show characteristic absorption bands for the carboxylic acid and the quinoline ring. The O-H stretching vibration of the carboxylic acid typically appears as a very broad band in the region of 3300-2500 cm⁻¹ due to hydrogen bonding orgchemboulder.comechemi.com. The C=O stretching vibration of the carboxyl group is expected to be a strong, sharp band around 1700-1725 cm⁻¹ echemi.com. The C-O stretching and O-H bending vibrations of the carboxylic acid will also be present in the fingerprint region. The quinoline ring will exhibit characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region.

Raman spectroscopy provides complementary information. Aromatic C-H stretching and ring vibrations are typically strong in the Raman spectrum. The C=O stretch of the carboxylic acid is also Raman active. A study on quinoline and nicotinamide derivatives has highlighted their strong Raman activity due to their aromaticity and specific bonds like C=N and C-N sdsu.edu.

Interactive Data Table: Characteristic Vibrational Frequencies for Quinoline-6-carboxylic Acid

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| O-H stretch (Carboxylic acid) | 3300-2500 (broad) | IR |

| Aromatic C-H stretch | 3100-3000 | IR, Raman |

| C=O stretch (Carboxylic acid) | 1725-1700 | IR, Raman |

| C=C and C=N stretch (Quinoline ring) | 1600-1400 | IR, Raman |

| C-O stretch (Carboxylic acid) | 1320-1210 | IR |

| O-H bend (Carboxylic acid) | 1440-1395 and 950-910 | IR |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Concentration Determination

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for characterizing the electronic properties of Quinoline-6-carboxylic acid. The absorption of UV-Vis radiation by the molecule promotes electrons from their ground state to higher energy excited states. The resulting spectrum provides insights into the molecule's electronic structure and serves as a basis for quantitative analysis.

The UV-Vis spectrum of Quinoline-6-carboxylic acid is primarily dictated by its aromatic quinoline core. This heterocyclic system contains a series of conjugated π-bonds, which are responsible for strong absorption bands in the UV region. The electronic transitions observed are typically of two main types: π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding) transitions.

The π → π* transitions involve the excitation of electrons from the bonding π orbitals of the aromatic system to the corresponding antibonding π* orbitals. These transitions are generally of high energy and result in intense absorption bands. For quinoline derivatives, these strong absorptions are typically observed in the UV region. nih.govmdpi.com The n → π* transitions involve the promotion of an electron from a non-bonding orbital, specifically from the lone pair of the nitrogen atom in the quinoline ring, to an antibonding π* orbital. These transitions are of lower energy compared to π → π* transitions and result in weaker absorption bands, often appearing as shoulders on the main absorption peaks or as distinct bands at longer wavelengths. researchgate.net The presence of the carboxylic acid group, while absorbing at lower wavelengths itself (~210 nm), can subtly influence the main absorption bands of the quinoline ring through its electronic effects. libretexts.org

Beyond structural elucidation, UV-Vis spectroscopy is a powerful tool for determining the concentration of Quinoline-6-carboxylic acid in a solution. This quantitative application is based on the Beer-Lambert Law, which establishes a linear relationship between absorbance and concentration. nih.govnih.gov The law is expressed as:

A = εcl

Where:

A is the absorbance (a dimensionless quantity).

ε (epsilon) is the molar absorptivity, a constant that is characteristic of the substance at a specific wavelength (in L mol⁻¹ cm⁻¹).

c is the concentration of the analyte (in mol L⁻¹).

l is the path length of the light through the sample, typically the width of the cuvette (usually 1 cm).

To determine the concentration of an unknown sample, a calibration curve is first constructed by measuring the absorbance of several standard solutions of known concentrations at a fixed wavelength (λmax), which corresponds to the wavelength of maximum absorbance. Plotting absorbance versus concentration yields a straight line, and the concentration of the unknown sample can be determined by measuring its absorbance and interpolating from the calibration graph. acs.org

| Parameter | Description | Typical Observation for Quinoline Systems |

|---|---|---|

| π → π* Transitions | High-intensity absorptions from the excitation of π-electrons in the aromatic system. | Strong, sharp peaks in the UV region. nih.gov |

| n → π* Transitions | Lower-intensity absorptions involving non-bonding electrons from the nitrogen atom. | Weaker bands or shoulders at longer wavelengths than π → π* transitions. researchgate.net |

| Beer-Lambert Law | Principle used for quantitative analysis, relating absorbance to concentration. | Applicable for determining the concentration of Quinoline-6-carboxylic acid solutions. nih.gov |

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis

The crystal structure of Quinoline-6-carboxylic acid has been determined, and the corresponding data is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 644862. This analysis confirms the molecular formula C₁₀H₇NO₂ and provides precise atomic coordinates.

Beyond the structure of a single molecule, X-ray crystallography offers critical insights into the crystal packing, which describes how individual molecules arrange themselves to form the crystal lattice. The packing is governed by a network of non-covalent intermolecular interactions. For quinoline carboxylic acid derivatives, these interactions typically include:

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor (-OH) and acceptor (C=O). In the crystal lattice, these groups commonly form strong O-H···O or O-H···N hydrogen bonds between adjacent molecules, often leading to the formation of dimers or extended chains. nih.gov

π–π Stacking: The planar aromatic quinoline rings can interact through π–π stacking, where the electron clouds of adjacent rings overlap, contributing to the stability of the crystal structure.

The analysis of these intermolecular forces is crucial for understanding the material's physical properties, such as melting point, solubility, and polymorphism. The specific arrangement of molecules in the crystal defines the unit cell, which is the basic repeating unit of the lattice.

| Crystallographic Parameter | Information Provided | Relevance to Quinoline-6-carboxylic Acid |

|---|---|---|

| CCDC Number | Unique identifier for the crystal structure data. | 644862 |

| Molecular Structure | Precise bond lengths, bond angles, and conformation. | Confirms the planar quinoline system and the geometry of the carboxylic acid group. |

| Crystal Packing | Arrangement of molecules in the crystal lattice. | Reveals the network of intermolecular interactions. |

| Intermolecular Interactions | Forces holding the crystal lattice together (e.g., hydrogen bonding, π–π stacking). | Crucial for understanding solid-state properties; typically involves hydrogen bonds via the carboxylic acid and potential π–π stacking of the quinoline rings. nih.gov |

Biological and Pharmacological Activities of Quinoline 6 Carboxylic Acid Derivatives

Antimicrobial Activity Studies

Derivatives of quinoline-6-carboxylic acid have shown considerable promise as antimicrobial agents, with research indicating a broad spectrum of activity against various pathogens, including bacteria, fungi, and viruses.

Antibacterial Spectrum and Efficacy Against Resistant Strains

Quinoline-6-carboxylic acid derivatives have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. frontiersin.orgeurekaselect.com Certain primary amine-based quinoline-6-carboxamides exhibit in vitro activity against Escherichia coli and Staphylococcus aureus. frontiersin.org Further modifications, such as the synthesis of 1-ethyl/benzyl-6-fluoro-7-(substituted piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid, have yielded compounds with significant antibacterial effects. nih.gov For instance, one derivative, 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid, was identified as a particularly potent antimicrobial agent. nih.gov

A significant area of research has been the efficacy of these derivatives against drug-resistant bacterial strains. Novel 6-fluoro-1-[(1R,2S)-2-fluorocyclopropan-1-yl]-4-oxoquinoline-3-carboxylic acids have been evaluated for their activity against resistant bacteria like methicillin-resistant Staphylococcus aureus (MRSA), methicillin-resistant Staphylococcus epidermidis (MRSE), and vancomycin-resistant Enterococci (VRE). nih.gov Specific derivatives have shown potent anti-MRSA activity, with some compounds recording low Minimum Inhibitory Concentration (MIC) values. nih.gov For example, one synthesized quinoline (B57606) derivative was found to be the most potent anti-MRSA agent in its series with an MIC value of 1.5 µg/mL. nih.gov Another study highlighted a 9-bromo substituted indolizinoquinoline-5,12-dione derivative as a highly potent agent against clinical MRSA strains, with MIC₅₀ and MIC₉₀ values lower than 7.8 ng/mL. nih.gov

Table 1: Antibacterial Activity of Selected Quinoline-6-Carboxylic Acid Derivatives

| Compound/Derivative Class | Target Organism(s) | Key Findings (MIC values) | Reference |

| Primary amine-based quinoline-6-carboxamides | E. coli, S. aureus | Active in vitro | frontiersin.org |

| 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid | S. aureus, S. epidermidis, E. coli, K. pneumoniae | MICs: 4.1, 3.1, 1, 1 µg/mL respectively | nih.gov |

| 6-fluoro-1-[(1R,2S)-2-fluorocyclopropan-1-yl]-4-oxoquinoline-3-carboxylic acid derivative | MRSA, MRSE, VRE | Potent activity, MIC vs MRSA: 1.5 µg/mL | nih.gov |

| 9-bromo substituted indolizinoquinoline-5,12-dione derivative | Clinical MRSA strains | MIC₅₀ and MIC₉₀ < 7.8 ng/mL | nih.gov |

| 6-(Piperidin-1-yl)hexyl-9-bromo-5,12-dioxo-5,12-dihydro-indolizino[2,3-g]quinoline-6-carboxylate | Clinical MRSA strains | MIC₅₀: 63 ng/mL, MIC₉₀: 125 ng/mL | nih.gov |

Antifungal and Antiviral Potential

The antimicrobial activities of quinoline-6-carboxylic acid derivatives extend to fungi and viruses. Certain synthesized compounds have exhibited weak to moderate antifungal activity against pathogenic fungi such as Candida albicans and Aspergillus niger. nih.gov For example, 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid showed an MIC of 25 µg/mL against C. albicans. nih.gov Other quinoline-based hydroxyimidazolium hybrids have demonstrated remarkable activity against Cryptococcus neoformans (MIC of 15.6 µg/mL) and other opportunistic fungi like Candida spp. and Aspergillus spp. (MICs of 62.5 µg/mL). researchgate.net

In the realm of antiviral research, these derivatives have shown potential against a variety of viruses. Studies have identified quinoline carboxylic acid scaffolds as essential for potent antiviral activity against the influenza A virus. nih.gov One derivative emerged as a potent inhibitor of human dihydroorotate (B8406146) dehydrogenase (DHODH), a host enzyme essential for viral replication, showing efficacy against vesicular stomatitis virus (VSV) and influenza with EC₅₀ values of 2 nM and 41 nM, respectively. researchgate.net Furthermore, various quinoline derivatives have been investigated for activity against other significant viruses, including Human Immunodeficiency Virus (HIV), Zika virus (ZIKV), and SARS-CoV-2. nih.govnih.govnih.gov For instance, certain 2,8-bis(trifluoromethyl)quinoline derivatives were found to reduce ZIKV RNA production, showing activity similar to the known antimalarial drug mefloquine. nih.gov

Anticancer and Cytotoxic Effects in Various Cell Lines

Quinoline-6-carboxylic acid derivatives have been a significant focus of anticancer research due to their cytotoxic effects on a range of cancer cell lines. Studies have demonstrated that these compounds can selectively reduce the viability of tumor cells. dntb.gov.uaekb.eg For example, certain quinoline derivatives displayed selective viability reduction in cervical (HeLa) and mammary (MCF-7) cancer cells during prolonged incubations. dntb.gov.uaekb.eg Specifically, compounds like kynurenic acid and quinoline-2-carboxylic acid showed remarkable growth inhibition against the MCF-7 cell line. dntb.gov.ua

Further research into quinoline-6-carboxamide (B1312354) derivatives has identified potent antagonists for the P2X7 receptor, which is often overexpressed in cancers. nih.gov These derivatives were evaluated for their effects on MCF-7 cells transfected with P2X7Rs, with some analogues showing strong inhibitory affinity. nih.gov MTT and apoptosis studies on A549 lung cancer cells revealed that specific quinoline-6-carboxylic acid derivatives are potentially cytotoxic, supporting their potential for cancer drug development. nih.gov

Apoptosis Induction and Cell Cycle Arrest Mechanisms

The anticancer activity of quinoline-6-carboxylic acid derivatives is often mediated through the induction of apoptosis and interference with the cell cycle. Fluorescence microscopic analysis has shown that certain quinoline-6-carboxamide derivatives induce cellular shrinkage and nuclear condensation in P2X7R-transfected cell lines, which are characteristic features of apoptosis. nih.gov Studies on A549 lung cancer cells also confirmed the cell-death-inducing potential of some derivatives through apoptosis. nih.gov

In addition to apoptosis, cell cycle arrest is another key mechanism. One study on a novel quinazoline derivative, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, found that it arrested the cell cycle at the G1 phase in the MCF-7 breast cancer cell line. Other research on 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives in leukemic cell lines revealed an induction of G0/G1 phase cell cycle arrest. Similarly, a study on various quinoline derivatives against HeLa, MCF-7, and K-562 cell lines found that the compounds induced either G2 or S-phase cell cycle arrest, leading to programmed cell death.

Inhibition of Angiogenesis and Metastasis

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Several quinoline derivatives have been identified as potent inhibitors of this process. The mechanism often involves targeting key regulators like the Vascular Endothelial Growth Factor Receptor (VEGFR). Some quinoline derivatives function as VEGFR-2 tyrosine kinase inhibitors, which is a critical regulator of angiogenesis. ekb.egnih.gov The quinoline-3-carboxamide analog, tasquinimod, has demonstrated anti-angiogenic effects, partly by downregulating hypoxia-driven genes like VEGF. dntb.gov.ua

Tasquinimod has also been shown to inhibit the formation of lung and lymph node metastases in prostate cancer models. dntb.gov.ua Its anti-metastatic effect is thought to stem from interfering with the establishment of tumors at secondary sites. dntb.gov.ua The dysregulation of apoptosis is also linked to tumor progression and metastasis, and the ability of some quinoline derivatives to induce apoptosis contributes to their anti-metastatic potential. frontiersin.org

Anti-inflammatory and Immunomodulatory Properties

Quinoline-6-carboxylic acid derivatives possess significant anti-inflammatory and immunomodulatory activities. Certain quinoline carboxylic acids have been shown to have appreciable anti-inflammatory affinities in lipopolysaccharide (LPS)-induced inflammation models using RAW264.7 mouse macrophages, without causing cytotoxicity in the inflamed cells. dntb.gov.uaekb.eg The anti-inflammatory mechanism of some derivatives may be mediated through the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.

From an immunomodulatory perspective, these compounds can influence the tumor microenvironment. Ectonucleotidases are enzymes that play a role in tumor immune evasion by converting ATP to immunosuppressive adenosine. nih.gov Specific quinoline-6-carboxylic acid derivatives have been identified as potent inhibitors of human ectonucleotidases (h-NTPDases). nih.gov By inhibiting these enzymes, the derivatives can prevent the accumulation of adenosine, thereby restoring antitumor immunity. nih.gov This action highlights their potential to reverse immunosuppression and enhance anti-tumor immune responses.

Modulation of Inflammatory Mediators

Derivatives of quinoline carboxylic acid have been identified as potent modulators of inflammatory responses. Certain quinoline compounds have demonstrated the ability to inhibit key inflammatory enzymes like cyclooxygenase (COX), particularly COX-2, which is a central mediator of pain and inflammation. nih.govnih.gov For instance, a synthetic quinoline derivative, 2-(4-Methoxyphenyl)benzo[h]quinoline-4-carboxylic acid, showed strong anti-inflammatory effects that are believed to be exerted through COX-2 inhibition. nih.gov

In studies involving cellular models of inflammation, specific quinoline derivatives have been shown to suppress the production of pro-inflammatory cytokines. One such study demonstrated that a novel quinoline derivative significantly inhibited the lipopolysaccharide (LPS)-induced production of tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6) in macrophage cells in a dose-dependent manner. documentsdelivered.com This highlights the potential of these compounds to directly interfere with the signaling pathways that drive inflammatory diseases. While much of the research has focused on the broader class of quinoline carboxylic acids, these findings underscore the anti-inflammatory potential inherent in this chemical scaffold. nih.gov

Interaction with Immune Receptors

The immunomodulatory effects of quinoline-6-carboxylic acid derivatives extend to their interaction with key immune receptors. Notably, these compounds have been investigated as antagonists for purinergic and Toll-like receptors (TLRs), which are critical components of the innate immune system. nih.govnih.gov

One area of research has focused on the P2X7 receptor (P2X7R), an ATP-gated ion channel involved in inflammation and immune cell regulation. A series of quinoline-6-carboxamide benzenesulfonates were synthesized and evaluated for their ability to block P2X7R. Several of these derivatives displayed potent antagonism, with the 4-iodo substituted compound showing an IC₅₀ value of 0.566 μM, representing a significant improvement in potency compared to the standard antagonist, suramin. nih.gov

Furthermore, quinoline-based structures have been developed as powerful and selective antagonists for TLRs. One series of compounds yielded a potent TLR9 antagonist with an IC₅₀ value of 0.1 nM and over 10,000-fold selectivity against other human TLRs. nih.gov Another derivative, Enpatoran (a 5-piperidylquinoline), has been identified as a dual antagonist of TLR7 and TLR8, demonstrating the capacity of the quinoline scaffold to interact with these crucial pattern recognition receptors involved in autoimmune responses. nih.gov

Antimalarial and Antitubercular Efficacy Investigations

The quinoline scaffold is historically significant in the fight against infectious diseases, forming the backbone of antimalarial drugs like chloroquine (B1663885). Research continues to leverage this core structure to develop new agents against Plasmodium falciparum and Mycobacterium tuberculosis (Mtb), including drug-resistant strains.

Newly synthesized quinoline derivatives have shown moderate to high in vitro antimalarial activity, with some compounds exhibiting excellent potency against P. falciparum compared to chloroquine. mdpi.com Hybrid molecules that combine the quinoline moiety with other pharmacophores, such as artemisinin or ferrocene, have also been developed, sometimes resulting in superior activity compared to the individual components. nih.gov

In the realm of antitubercular research, arylated quinoline carboxylic acids have emerged as promising inhibitors of Mtb. nih.gov These compounds have been shown to target DNA gyrase, a crucial bacterial enzyme. nih.gov Structure-activity relationship studies have revealed that substitutions at the C-6 position of the quinoline ring can significantly enhance anti-TB activity. nih.gov Furthermore, novel isatin-tethered quinolines have demonstrated potent bactericidal effects against not only drug-susceptible Mtb but also multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains, with one derivative showing a 100-fold increase in activity compared to its lead compound. mdpi.com

| Compound Type | Target Organism | Key Finding | Reference |

|---|---|---|---|

| Quinoline Derivatives | Plasmodium falciparum | Moderate to high activity, with some compounds showing IC₅₀ values from 0.014–5.87 μg/mL. | mdpi.com |

| Arylated Quinoline Carboxylic Acids | Mycobacterium tuberculosis H₃₇Rv | Inhibition of Mtb DNA gyrase; 6-chloro derivative was most inhibitory. | nih.gov |

| Isatin-Tethered Quinoline (Q8b) | Mycobacterium tuberculosis | Potent activity with a MIC of 0.06 µg/mL; effective against MDR strains. | mdpi.com |

Neuropharmacological Activities and Central Nervous System Effects

The therapeutic potential of quinoline-6-carboxylic acid derivatives extends to the central nervous system (CNS). A notable area of investigation has been their role as modulators of glutamate receptors, which are fundamental to excitatory neurotransmission in the CNS. jst.go.jp

Specifically, a series of 2-amino and 2-methoxy quinoline-6-carboxamide derivatives were synthesized and evaluated as antagonists of the metabotropic glutamate receptor type 1 (mGluR1). This receptor is implicated in various neurological processes and is a target for treating neuropathic pain. In a functional cell-based assay, several of these compounds demonstrated antagonistic activity, with one derivative, 13c , showing the highest potency with an IC₅₀ value of 2.16 µM against mGluR1. Subsequent in vivo evaluation of this compound in a rat model of spinal nerve ligation showed weak analgesic effects, suggesting that while the scaffold can interact with CNS targets, further optimization is needed for significant therapeutic efficacy in pain models. jst.go.jp

Enzyme Inhibition and Receptor Modulation Studies

Derivatives of quinoline-6-carboxylic acid have been extensively studied for their ability to inhibit a wide range of enzymes and modulate various receptors, underscoring the scaffold's versatility in drug design.

Enzyme Inhibition:

Kinases: Fused heterocyclic systems based on the quinoline-6-carboxylic acid structure, such as 11H-indolo[3,2-c]quinoline-6-carboxylic acids, have been identified as very potent and selective inhibitors of the protein kinase DYRK1A. researchgate.net

Ectonucleotidases: A series of quinoline-6-carboxylic acid derivatives were found to be effective inhibitors of human ectonucleotidases, which are involved in regulating extracellular nucleotide signaling. Specific compounds showed potent inhibition against NTPDase1, -2, -3, and -8, with IC₅₀ values in the sub-micromolar range. researchgate.net

Other Enzymes: The broader quinoline carboxylic acid class has been shown to inhibit other critical enzymes, including Mtb DNA gyrase, Diacylglycerol O-acyltransferase 1 (DGAT1), and Dihydroorotate dehydrogenase (DHODH), highlighting their potential as antibacterial, metabolic, and antiviral agents, respectively. nih.govmdpi.comresearchgate.net

Receptor Modulation:

P2X7 Receptor: As previously mentioned, quinoline-6-carboxamide derivatives act as potent antagonists of the P2X7 receptor, an important target in inflammation. nih.gov

mGluR1 Receptor: Quinoline-6-carboxamides have been developed as negative allosteric modulators of the mGluR1 receptor, a target for neuropathic pain. jst.go.jp

Cannabinoid Receptors: Structurally related compounds, specifically 7-oxo- nih.govnih.govoxazino[2,3,4-ij]quinoline-6-carboxamides, have been identified as a novel class of selective and potent cannabinoid CB2 receptor agonists, which are targets for inflammatory and neuropathic pain. sci-hub.box

| Target Class | Specific Target | Activity | Observed Potency (IC₅₀/Kᵢ) | Reference |

|---|---|---|---|---|

| Enzyme | DYRK1A Kinase | Inhibition | Potent and Selective | researchgate.net |

| Enzyme | h-NTPDase1 | Inhibition | 0.28 µM | researchgate.net |

| Receptor | P2X7R | Antagonism | 0.566 µM (for compound 2f) | nih.gov |

| Receptor | mGluR1 | Antagonism | 2.16 µM (for compound 13c) | jst.go.jp |

| Receptor | Cannabinoid CB2 | Agonism | 0.81 nM (for compound 21) | sci-hub.box |

Broad-Spectrum Biological Screening and Target Identification

The diverse biological activities reported for quinoline derivatives often stem from broad-spectrum screening efforts. nih.govbenthamscience.com These initiatives test compounds against a wide range of biological targets to uncover novel therapeutic applications. Quinoline-6-carboxylic acid itself is recognized as a key intermediate in the synthesis of various pharmaceutical agents and fluorescent probes for biological imaging. chemimpex.com

Modern computational techniques, such as inverse virtual screening, have been employed to identify the molecular targets of quinoline derivatives. In one study focused on 2-aryl-quinoline-4-carboxylic acids with known antileishmanial activity, this in silico approach successfully identified Leishmania major N-myristoyltransferase (LmNMT) as the most probable high-affinity target. Subsequent molecular docking and dynamics simulations confirmed the stable binding of these compounds to the enzyme, providing a structural basis for their observed biological effect. nih.gov

Similarly, broad-spectrum antibacterial screening of novel quinoline derivatives led to the identification of a hybrid compound with potent effects against both Gram-positive and Gram-negative bacteria. Molecular docking studies suggested that this broad-spectrum activity could be due to a dual-target mechanism, inhibiting both the lipopolysaccharide transport protein (LptA) and the Topoisomerase IV enzyme. nih.gov These examples demonstrate how broad screening, coupled with target identification methods, can elucidate the mechanisms behind the multifaceted pharmacological profile of quinoline-6-carboxylic acid derivatives.

Mechanisms of Action and Molecular Target Identification for Quinoline 6 Carboxylic Acid Derivatives

Cellular and Molecular Pathway Elucidation

The biological effects of quinoline-6-carboxylic acid derivatives are underpinned by their modulation of various cellular and molecular pathways. Understanding these pathways is essential to comprehend their therapeutic potential and mechanisms of toxicity.

Transcriptomic and Proteomic Profiling

Currently, specific transcriptomic and proteomic profiling studies detailing the global changes in gene and protein expression in response to treatment with quinoline-6-carboxylic acid derivatives are not extensively available in the public domain. Such studies would provide a comprehensive, unbiased view of the cellular response to these compounds, potentially revealing novel targets and pathways. Future research employing techniques like RNA-sequencing and mass spectrometry-based proteomics will be invaluable in mapping the complete cellular impact of this class of molecules.

Signaling Pathway Analysis

Quinoline-6-carboxylic acid derivatives have been shown to interfere with several critical signaling pathways involved in cell proliferation, survival, and inflammation. For instance, certain derivatives act as antagonists of the P2X7 receptor (P2X7R), a key player in inflammatory signaling. nih.gov By blocking P2X7R, these compounds can modulate downstream events such as inflammasome activation and the release of pro-inflammatory cytokines.

Furthermore, some quinoline (B57606) derivatives have been found to inhibit the PI3K/AkT/mTOR pathway, which is frequently dysregulated in cancer. nih.gov Omipalisib, a quinoline derivative, has demonstrated potent inhibition of both PI3K and mTOR. nih.gov The interaction of these compounds with key kinases in this pathway can lead to the suppression of tumor growth and proliferation. Molecular docking studies have suggested that the quinoline nitrogen forms a crucial hydrogen bond with the backbone NH of Val882 in the ATP-binding site of PI3Kγ, contributing to the inhibitory activity. nih.gov

Protein-Ligand Interaction Studies

The therapeutic efficacy of quinoline-6-carboxylic acid derivatives is directly related to their ability to bind to specific protein targets with high affinity and selectivity.

Binding Kinetics and Thermodynamics

While detailed experimental data on the binding kinetics (e.g., association and dissociation rate constants) and thermodynamics of most quinoline-6-carboxylic acid derivatives are limited, computational studies provide valuable insights into their binding energies. For example, molecular docking studies of certain derivatives targeting the P2X7R have shown favorable binding energies. nih.gov One such antagonist, compound 3e, was found to have a binding energy of -6.56 kcal/mol. nih.gov Similarly, in silico studies of a fluoroquinolone derivative targeting DNA gyrase in S. aureus revealed a binding energy of -104.58 kcal/mol, which was superior to that of ciprofloxacin (B1669076) (-74.33 kcal/mol). These theoretical calculations help in understanding the stability of the protein-ligand complex.

Structural Biology Approaches (e.g., Co-crystallization, Cryo-electron Microscopy)

Structural biology techniques are paramount for visualizing the precise interactions between a ligand and its target protein at an atomic level. While co-crystallization or cryo-electron microscopy structures of quinoline-6-carboxylic acid derivatives specifically are not widely reported, related structures provide valuable models. For instance, the crystal structure of the c-Met kinase domain in complex with foretinib, a quinoline-based inhibitor, reveals that the ligand binds to the ATP-binding site. nih.gov Key interactions include π-π stacking between the quinoline ring and Tyr1159, and a hydrogen bond between the quinoline nitrogen and Met1160. nih.gov Similarly, the X-ray crystal structure of a 10-iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acid derivative bound to DYRK1A (PDB: 4YLL) confirms its binding to the ATP pocket. These examples highlight the common binding modes for quinoline-based inhibitors and provide a framework for the rational design of new derivatives.

Enzyme Kinetics and Inhibition Mechanisms

Many quinoline-6-carboxylic acid derivatives exert their biological effects by inhibiting the activity of specific enzymes. Their mechanisms of inhibition are diverse and target-dependent.

A primary mechanism for many quinoline derivatives is the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication. This inhibition is the basis for the antibacterial activity of fluoroquinolone antibiotics. The interaction often involves the carboxylic acid moiety of the quinoline derivative. mdpi.com

Derivatives of quinoline-6-carboxylic acid have also been identified as potent inhibitors of various ectonucleotidases, including h-NTPDases, h-ENPP1, and h-e5′NT. researchgate.netelifesciences.org These enzymes play a crucial role in regulating extracellular nucleotide levels and are implicated in tumor immune evasion. researchgate.netelifesciences.org Inhibition of these enzymes can restore antitumor immunity. researchgate.netelifesciences.org The inhibitory activity of these compounds is often evaluated by determining their half-maximal inhibitory concentration (IC50) values.

| Derivative | Target Enzyme | IC50 (µM) |

| Compound 4d | h-NTPDase1 | 0.28 ± 0.03 |

| Compound 4d | h-NTPDase2 | 0.92 ± 0.17 |

| Compound 4g | h-NTPDase3 | 0.32 ± 0.05 |

| Compound 4b | h-NTPDase8 | 0.44 ± 0.08 |

| Compound 4k | h-ENPP1 | 0.11 ± 0.02 |

| Compound 4a | h-e5'NT | 0.092 ± 0.02 |

| 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acid | DYRK1A | 0.031 |

| 10-Chloro-11H-indolo[3,2-c]quinoline-6-carboxylic Acid | DYRK1A | 0.031 |

| 11H-Indolo[3,2-c]quinoline-6-carboxylic Acid | DYRK1A | 0.062 |

| 4-Iodo quinoline-6-carboxamide (B1312354) benzenesulfonate (B1194179) (2f) | P2X7R | 0.566 |

| 4-Fluoro quinoline-6-carboxamide benzenesulfonate (2e) | P2X7R | 0.624 |

| 4-Chloro quinoline-6-carboxamide benzenesulfonate (2g) | P2X7R | 0.813 |

Table 1: Inhibitory activity of selected Quinoline-6-carboxylic acid derivatives against various enzymes. nih.govresearchgate.netelifesciences.org

Furthermore, certain derivatives have shown selective inhibition of protein kinases such as DYRK1A, which is implicated in neurodegenerative diseases. Modifications to the quinoline structure have led to compounds with high potency and selectivity for DYRK1A. Molecular docking studies suggest that these compounds interact with key amino acid residues in the active site of their target enzymes. For instance, inhibitors of ectonucleotidases have been shown to interact with residues such as Asp201, Tyr340, and Arg392. researchgate.netelifesciences.org

Receptor Occupancy and Agonist/Antagonist Profiling

Derivatives of quinoline-6-carboxylic acid have been investigated for their ability to bind to and modulate the activity of various biological targets. Research has focused on their potential as receptor antagonists, particularly in pathways related to inflammation and cancer.